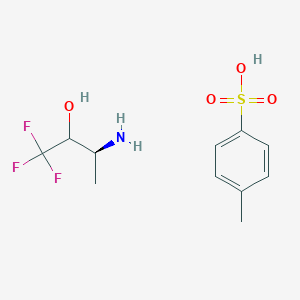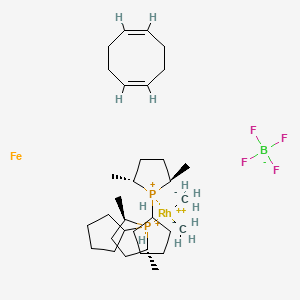
t-Butyl 4-bromo-3-fluoropiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-Butyl 4-bromo-3-fluoropiperidine-1-carboxylate is a chemical compound with the CAS number 1359944-91-4 . It has a molecular weight of 282.15 . It is a liquid at room temperature .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It’s stored in a refrigerator, indicating that it may be sensitive to heat .Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceutical Intermediates
This compound serves as a key intermediate in the synthesis of CDK9 inhibitors and Ibrutinib, which are significant in the treatment of tumor viruses. The synthesis involves a route consisting of Boc anhydride protection, oxidation, and reduction, providing valuable references for the development of these inhibitors (Xiaohan Hu et al., 2019).
Solid-phase Synthesis of Glycopeptides
It has been used as a handle in the solid-phase synthesis of glycopeptides. This process involves conjugation with Fmoc amino acids to form allyl esters, which are then attached to the Sieber amide resin. This technique is important for modeling glycosylated serine-glycine sequences in proteoglycans, showcasing its role in peptide synthesis and design (Y. Nakahara et al., 2000).
Electrocatalytic Carboxylation
The compound's framework has been explored in the electrocatalytic carboxylation of related molecules with CO2 in ionic liquids, demonstrating its potential in carbon capture and synthesis of carboxylic acids. This approach avoids the use of volatile and toxic solvents and catalysts, highlighting its environmental benefits and efficiency in synthesizing carboxylic acids from bromopyridines (Q. Feng et al., 2010).
Synthesis of Fluorinated Compounds
Research on fluorinated compounds, including the use of phenylsulfur trifluorides, reveals the importance of such intermediates in developing novel fluorination agents. These agents are crucial in drug discovery due to the unique properties imparted by fluorine atoms. The synthesis, properties, and reactivity of substituted and thermally stable phenylsulfur trifluorides, including their application in various fluorinations, highlight the broad utility of fluorinated intermediates in medicinal chemistry (T. Umemoto et al., 2010).
Enzyme-catalyzed Synthesis
A chemo-enzymatic method for synthesizing (S)-t-Butyl 3-hydroxypiperidine-1-carboxylate, a chiral intermediate of ibrutinib, from 3-hydroxypiperidine, underscores the significance of enzymatic catalysis in achieving high selectivity and yield in pharmaceutical intermediate synthesis. This process leverages t-butyloxocarbonyl protection and oxidation, followed by enzyme-catalyzed asymmetrical reduction, demonstrating the integration of chemical and biocatalytic methods in drug synthesis (Zhu We, 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with it are H302, H315, H319, and H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Eigenschaften
IUPAC Name |
tert-butyl 4-bromo-3-fluoropiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrFNO2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATYOTHYSYTNIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6302070.png)





![t-Butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate dihydrochloride](/img/structure/B6302113.png)
![t-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B6302114.png)
![1-Methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B6302120.png)
![4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine hydrochloride (1:2)](/img/structure/B6302128.png)
![1-[3-(3,4-Dimethylphenyl)tricyclo[3.3.1.1>3,7>]dec-1-yl]methanamine (HCl)](/img/structure/B6302138.png)